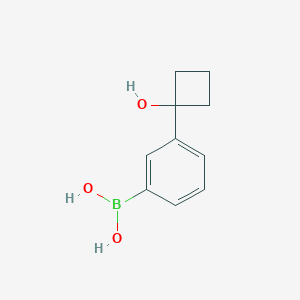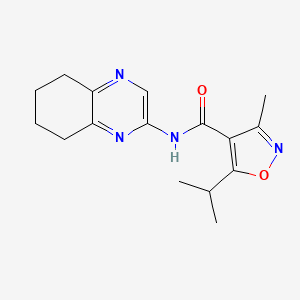![molecular formula C18H23FN4O B6748781 6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine](/img/structure/B6748781.png)
6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of molecules. This compound is characterized by the presence of a quinazoline core, a fluorine atom at the 6th position, and a morpholinyl-cyclohexyl substituent at the nitrogen atom. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom at the 6th position can be introduced using electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Morpholinyl-Cyclohexyl Group: The morpholinyl-cyclohexyl group can be introduced through nucleophilic substitution reactions, where the appropriate morpholinyl-cyclohexylamine is reacted with the quinazoline intermediate under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides; electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe to study biological processes and interactions at the molecular level.
Medicine: Potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: Use in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair mechanisms.
Comparison with Similar Compounds
6-fluoro-N-[trans-4-(morpholin-4-yl)cyclohexyl]quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.
Erlotinib: Another EGFR inhibitor with similar applications.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and selectivity profiles compared to other quinazoline derivatives.
Properties
IUPAC Name |
6-fluoro-N-(4-morpholin-4-ylcyclohexyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-13-1-6-17-16(11-13)18(21-12-20-17)22-14-2-4-15(5-3-14)23-7-9-24-10-8-23/h1,6,11-12,14-15H,2-5,7-10H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGSCHFFQXNAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4'-formyl-4-(1H-1,2,3,4-tetrazol-1-yl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6748703.png)

![2-[(4-Benzyl-1,3-thiazol-2-yl)methyl]phthalazin-1-one](/img/structure/B6748717.png)
![2-[4-Fluoro-1-[(1-phenyltetrazol-5-yl)methyl]piperidin-4-yl]pyridine](/img/structure/B6748725.png)
![N-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-3-methylimidazole-4-carboxamide](/img/structure/B6748731.png)
![1-(3,5-Difluoro-2-methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748737.png)
![1-[[2-(1-Methylpyrazol-4-yl)pyrimidin-5-yl]methyl]-2,3-dihydroindol-4-ol](/img/structure/B6748749.png)

![1-[1-Ethyl-5-(trifluoromethyl)pyrazol-4-yl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748763.png)
![2-chloro-N-[(2-phenylphenyl)methyl]acetamide](/img/structure/B6748771.png)
![Ethyl 3-[2-[(2-chloroacetyl)amino]ethyl]benzoate](/img/structure/B6748789.png)
![1-[(2S)-oxan-2-yl]cyclobutane-1-carboxylic acid](/img/structure/B6748790.png)
![[(3R)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6748807.png)
![[(3S)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6748815.png)
